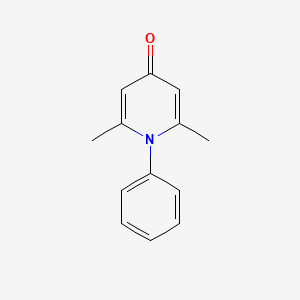

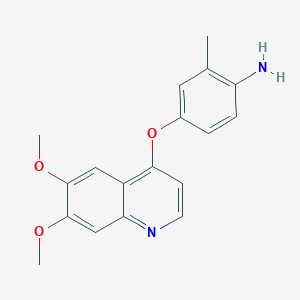

![molecular formula C13H8ClF3N2O B3032619 苯酚,2-[[[3-氯-5-(三氟甲基)-2-吡啶基]亚氨基]甲基]- CAS No. 303090-94-0](/img/structure/B3032619.png)

苯酚,2-[[[3-氯-5-(三氟甲基)-2-吡啶基]亚氨基]甲基]-

描述

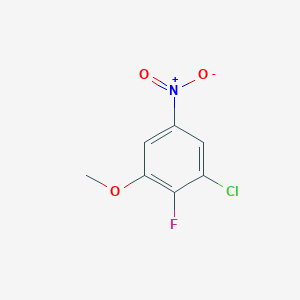

The compound "Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-" is a type of Schiff base, which is a class of organic compounds typically formed from the condensation of an amine with a carbonyl compound to give a C=N double bond, known as an imine. Schiff bases are known for their diverse applications in catalysis, polymerization, and biological activities .

Synthesis Analysis

The synthesis of related Schiff base compounds often involves the reaction of amines with aldehydes or ketones. For instance, the synthesis of a bimetallic bis(imino)pyridine-iron(II) chloride compound was achieved by reacting the corresponding ligand with iron(II) chloride . Similarly, the synthesis of a Schiff base involving a pyridinyl moiety was performed by reacting 2-aminopyridine with 5-chlorosalicylaldehyde . These methods highlight the versatility of Schiff base synthesis, which can be tailored to incorporate various substituents and achieve desired properties.

Molecular Structure Analysis

The molecular structures of Schiff bases can be complex, often involving interactions such as π-π stacking and C-H...π interactions, which contribute to the stability and properties of the compounds. For example, the presence of π-π interactions between phenol and pyrazole rings and C-H...π interactions was observed in a Schiff base compound . The molecular structure of another Schiff base was confirmed using X-ray single-crystal data, which was in good agreement with theoretical calculations .

Chemical Reactions Analysis

Schiff bases can participate in various chemical reactions, including polymerization. The oxidative polycondensation of phenol-imino compounds has been studied, leading to the formation of oligomers with different molecular weights and thermal stability . These reactions are influenced by factors such as temperature, oxidants, and reaction medium, which can be optimized to achieve high yields and desired polymer properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases, such as thermal stability, molecular weight, and polydispersity index, can be characterized using techniques like NMR, FT-IR, UV-Vis, and size exclusion chromatography . Theoretical and experimental investigations, including DFT calculations, provide insights into the electronic structure, vibrational frequencies, and non-linear optical (NLO) properties of these compounds . Additionally, Schiff bases can exhibit solvatochromism, which is the change in color with the polarity of the solvent, making them useful as probes for investigating solvent mixtures .

科学研究应用

抗氧化和药理作用

酚类化合物,如绿原酸 (CGA),因其广泛的药理益处而被广泛研究,包括抗氧化活性、抗炎作用和调节脂质和葡萄糖代谢。CGA 表现出治疗作用,如心脏保护、神经保护和肝脏保护作用等,突出了酚类化合物在治疗糖尿病、肥胖和心血管疾病等各种疾病中的药理学意义 (Naveed 等人,2018 年)。

抗菌和环境应用

酚类化合物的抗菌特性,例如三氯生,已经得到证实,特别是它们对一系列细菌的有效性以及它们潜在的环境持久性和毒性。这种双重作用强调了酚类化合物在开发抗菌剂中的重要性,同时也强调了了解其环境影响的必要性 (Bedoux 等人,2012 年)。

油中的抗氧化剂添加剂

对酚类化合物的研究已扩展到它们在油中作为抗氧化剂添加剂的应用,研究确定了可以作为金属钝化剂和抗氧化剂的酚类化合物。该应用对于提高油的稳定性和性能至关重要 (Alexanyan 等人,2019 年)。

免疫调节活性

多酚,包括酚酸,已被证明具有免疫调节活性,影响免疫系统的各个方面。这些作用对于理解膳食多酚如何影响人类健康和免疫反应至关重要 (Sobhani 等人,2020 年)。

消毒和抗菌用途

苯酚及其衍生物因其抗菌特性而得到认可,已被用作消毒剂和杀菌剂。这些化合物对铜绿假单胞菌等细菌的有效性证明了它们在预防医院获得性感染方面的潜力 (Lestari 等人,2023 年)。

环境监测和农药分析

对农药的环境监测的研究,包括苯酚衍生物,提供了对这些化合物的分布和影响的见解。了解酚类农药在环境中的行为对于评估暴露风险和环境健康至关重要 (Egeghy 等人,2011 年)。

吸附和废水处理

苯酚化合物在废水处理中的吸附性能突出了它们在环境修复中的效用。关于从废水中去除苯酚的各种吸附剂的研究强调了酚类化合物在污染控制中的重要性 (Cordova Villegas 等人,2016 年)。

安全和危害

属性

IUPAC Name |

2-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]iminomethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2O/c14-10-5-9(13(15,16)17)7-19-12(10)18-6-8-3-1-2-4-11(8)20/h1-7,20H/b18-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYHQEKGIRCDMV-NGYBGAFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C(C=C(C=N2)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425170 | |

| Record name | Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303090-94-0 | |

| Record name | Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

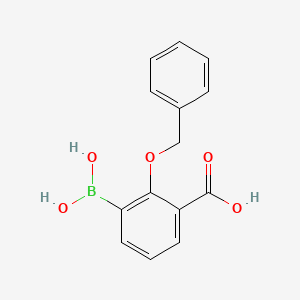

![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride](/img/structure/B3032536.png)

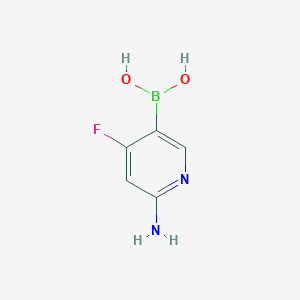

![1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride](/img/structure/B3032537.png)

![7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid](/img/structure/B3032538.png)